N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the tetrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetamide moiety. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. For instance, the reaction of 2-methoxy-5-nitrophenylacetonitrile with sodium azide in the presence of a suitable catalyst can yield the desired tetrazole derivative. The reaction conditions often involve heating the reactants in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s tetrazole ring can mimic carboxylic acids, making it useful in designing enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes or receptors. The compound may inhibit enzyme activity by mimicking the transition state of the substrate or by binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
N-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]benzamide: This compound also contains a tetrazole ring and has similar biological activities.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: This compound features an indole ring instead of a tetrazole ring and has different biological properties.
Uniqueness
N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both a methoxy group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C10H11N5O2 |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-[2-methoxy-5-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H11N5O2/c1-7(16)12-9-5-8(3-4-10(9)17-2)15-6-11-13-14-15/h3-6H,1-2H3,(H,12,16) |
InChI Key |
OBMPMDFXIJSQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)OC |
Origin of Product |
United States |
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